![molecular formula C12H13N3O4S B6085983 N-cyclopentyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B6085983.png)
N-cyclopentyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide, commonly known as CYC116, is a novel small molecule inhibitor that has been extensively studied in recent years. It is a potent inhibitor of cyclin-dependent kinases (CDKs) and has shown promising results in preclinical studies as a potential anticancer agent.
Mecanismo De Acción
CYC116 inhibits N-cyclopentyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its substrates, leading to cell cycle arrest and apoptosis. In addition to its effects on N-cyclopentyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide, CYC116 has also been shown to inhibit other kinases, including Aurora A and B, which are involved in mitotic spindle formation and chromosome segregation.
Biochemical and Physiological Effects:
In preclinical studies, CYC116 has been shown to induce cell cycle arrest and apoptosis in a wide range of cancer cell lines. It has also demonstrated antitumor activity in xenograft models of human cancer. In addition to its effects on cancer cells, CYC116 has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CYC116 is its potent inhibitory activity against N-cyclopentyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide, making it a valuable tool for studying cell cycle regulation. However, its broad inhibitory activity against other kinases may limit its specificity in certain experiments. In addition, its relatively low solubility in aqueous solutions may require the use of organic solvents, which can complicate experimental design.
Direcciones Futuras
Future research on CYC116 could focus on its potential as a combination therapy with other anticancer agents, as well as its effects on cancer stem cells and the tumor microenvironment. In addition, further studies on its anti-inflammatory effects could lead to its potential use in the treatment of inflammatory diseases. Finally, the development of more potent and selective CDK inhibitors could lead to the development of more effective cancer therapies.
Métodos De Síntesis
The synthesis of CYC116 involves a series of reactions starting from commercially available starting materials. The first step involves the reaction of 2-chloro-5-nitrobenzenesulfonamide with cyclopentylamine to form N-cyclopentyl-2-chloro-5-nitrobenzenesulfonamide. This intermediate is then reacted with 2-mercaptobenzothiazole to form N-cyclopentyl-6-nitro-1,2-benzisothiazol-3-amine. The final step involves the oxidation of the amine to form N-cyclopentyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide.
Aplicaciones Científicas De Investigación
CYC116 has been extensively studied for its potential as an anticancer agent. N-cyclopentyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide are a family of kinases that are involved in cell cycle regulation and are frequently overexpressed in cancer cells. Inhibition of N-cyclopentyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy. CYC116 has shown potent inhibitory activity against N-cyclopentyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide 1, 2, 4, and 9, and has demonstrated antiproliferative activity against a wide range of cancer cell lines.
Propiedades
IUPAC Name |
N-cyclopentyl-6-nitro-1,1-dioxo-1,2-benzothiazol-3-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c16-15(17)9-5-6-10-11(7-9)20(18,19)14-12(10)13-8-3-1-2-4-8/h5-8H,1-4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIMAFBWNBXULN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N=C2C3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.